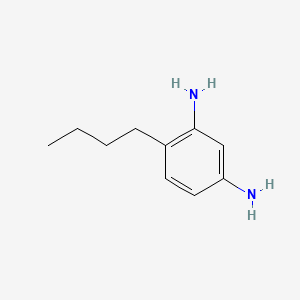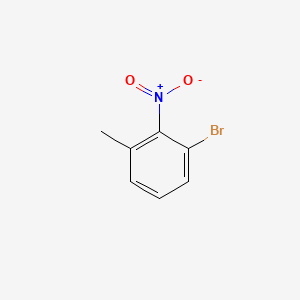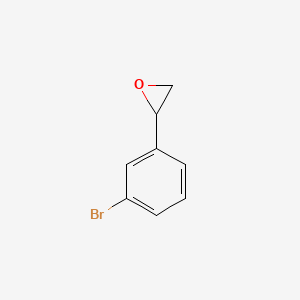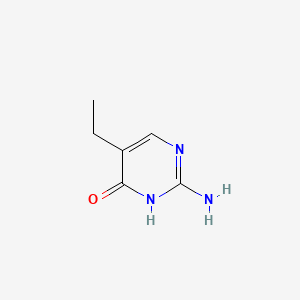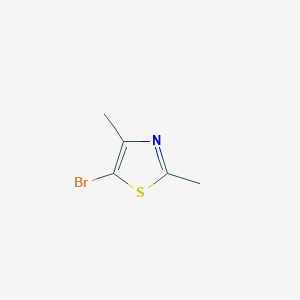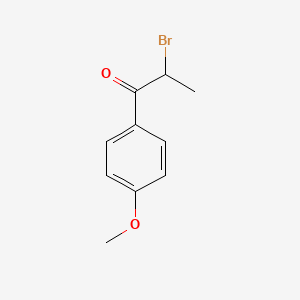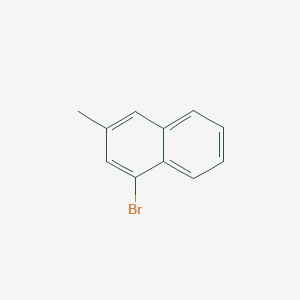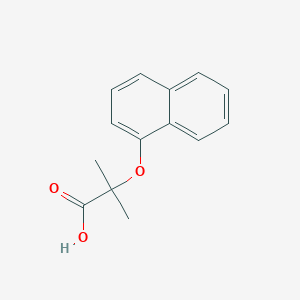
1,4-丁二磺酰二氯
描述
Synthesis Analysis
The synthesis of 1,4-butanedisulfonyl dichloride and related compounds often involves complex chemical reactions. A study on a derivative, 4,4'-(butane-1,4-diyl)bis(1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one), highlighted the use of FT-IR, 1H NMR, and 13C NMR for characterization. This derivative's synthesis provides insights into the methodologies that could be applied to 1,4-butanedisulfonyl dichloride (Evecen et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 1,4-butanedisulfonyl dichloride has been extensively studied. Quantum chemical calculations, including the density functional B3LYP method, are employed to analyze the structure, vibrational frequencies, and chemical shift values. These studies extend our understanding of the molecular structure and electronic behavior of such compounds (Evecen et al., 2018).
Chemical Reactions and Properties
Research on 1,4-butanedisulfonyl dichloride analogs reveals a variety of chemical reactions and properties, including their synthesis and reactivity with different reagents. For instance, studies have shown how Lewis acid catalysis can lead to the formation of novel products through reactions with methylenecyclopropanes (Yu et al., 2009). These insights are crucial for understanding the reactivity of 1,4-butanedisulfonyl dichloride in various chemical contexts.
Physical Properties Analysis
The physical properties of 1,4-butanedisulfonyl dichloride derivatives, such as boiling points and solubility, are pivotal for their application in synthesis and manufacturing processes. The boiling point and UV properties of 1,4-dichloro-2-butyne, a related compound, were analyzed to understand the effect of solvent polarity on its characteristics, shedding light on the physical behavior of such compounds (Xian et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,4-butanedisulfonyl dichloride, including reactivity and stability, are critical for its use in various chemical syntheses. The investigation into compounds like 2,3-bis(diphenylphosphynyl)-1,3-butadiene, derived from reactions involving 1,4-butanedisulfonyl dichloride analogs, offers valuable insights into the chemical properties and potential applications of these compounds (Pollok & Schmidbaur, 1987).
科学研究应用
纳米级N-磺化布朗斯台德酸催化剂
1,4-丁二磺酰二氯已被用于制备一种新型的纳米级N-磺酸,该酸使用各种方法表征,并有效地用作一锅法合成六氢喹啉的催化剂。该工艺表现出优异的产率和催化剂的可重复利用性,而不会损失催化活性 (Goli-Jolodar, Shirini, & Seddighi, 2016)。
1,4-丁二醇的生物技术生产
在代谢工程的背景下,1,4-丁二醇 (BDO) 是一种重要的化学物质,用于聚合物制造。大肠杆菌经过基因工程改造,可以直接从可再生的碳水化合物原料中生产 BDO,为依赖石油和天然气的传统方法提供了一种替代方案。这种生物技术方法展示了使用可再生资源进行工业化学品生产的潜力 (Yim 等人,2011 年)。
1,4-二恶烷污染水体的生物修复
1,4-二恶烷通常存在于地下水和饮用水中,由于其化学性质和与其他污染物的共存,对环境构成重大挑战。生物修复的最新进展集中在开发有效的方法来处理 1,4-二恶烷污染的水,包括化学和物理处理技术。本研究强调需要调整工业和监管部门对 1,4-二恶烷生物降解性和处理机制的看法 (Zhang, Gedalanga, & Mahendra, 2017)。
1,4-二恶烷污染处理技术
1,4-二恶烷是一种可能的致癌物,其物理和化学性质使其处理极具挑战性。美国环保署的一份综合报告概述了各种场所 1,4-二恶烷污染的化学、清理目标、分析方法和可用的处理技术。本报告为处理涉及 1,4-二恶烷的环境清理的项目经理和工程师提供了至关重要的参考 (Otto & Nagaraja, 2007)。
1,4-二氯-2-丁炔的合成和性质
1,4-二氯-2-丁炔是医药、农药、芳香族和聚合物材料领域的关键中间体,它是使用 2-丁炔-1,4-二醇与亚硫酰氯反应合成的。分析了产物的沸点、结构和紫外特性,从而深入了解了其在各个行业的潜在应用 (Xian 等人,2011 年)。
属性
IUPAC Name |
butane-1,4-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHRPLJULARYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311201 | |
| Record name | 1,4-butanedisulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanedisulfonyl dichloride | |
CAS RN |
3079-82-1 | |
| Record name | 1,4-Butanedisulfonyl dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-butanedisulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




